2-Butyl-1H-imidazole-4-carbaldehyde
Overview
Description
2-Butyl-1H-imidazole-4-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including Losartan, a drug used to treat high blood pressure and to help protect the kidneys from damage due to diabetes. The compound is characterized by the presence of an imidazole ring, which is a five-membered planar ring structure containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is important in the field of medicinal chemistry due to its presence in many biologically active molecules.
Synthesis Analysis
The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a closely related compound to 2-butyl-1H-imidazole-4-carbaldehyde, has been reported with an overall yield of 40%. The process involves a six-step reaction starting from dimethyl malonate and n-valeronitrile. A key step in the synthesis includes the reaction of an intermediate compound with POCl3/DMF, followed by hydrolysis, which yields the desired chloro-imidazole carbaldehyde with a yield of 68% . This method provides a novel approach to synthesizing such compounds, which could potentially be adapted for the synthesis of 2-butyl-1H-imidazole-4-carbaldehyde.
Molecular Structure Analysis
Although the specific molecular structure of 2-butyl-1H-imidazole-4-carbaldehyde is not detailed in the provided abstracts, related compounds such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde have been described to crystallize in the monoclinic space group with specific cell parameters. The crystal structure is stabilized by various intermolecular interactions, including C-H…N, C-H…O, and C-H…F interactions . These details provide insight into the potential molecular interactions and stability of similar imidazole carbaldehyde compounds.
Chemical Reactions Analysis
2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for the synthesis of fused ring heterocycles. By substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, tricyclic heterocycles can be formed. Chloramine-T is an efficient reagent for generating 1,3-dipoles, which facilitates the formation of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . This demonstrates the compound's versatility in chemical reactions, particularly in the construction of biologically active fused heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-butyl-1H-imidazole-4-carbaldehyde are not explicitly mentioned in the provided abstracts. However, the properties of similar imidazole derivatives can be inferred. These compounds typically exhibit solid-state properties that are influenced by their crystal structures and intermolecular forces. The chemical reactivity of the imidazole ring, particularly at the carbaldehyde functional group, allows for various chemical transformations, which are essential for the synthesis of complex molecules with potential biological activity .
Scientific Research Applications
Synthesis of 2-Aminoimidazole Alkaloids
2-Butyl-1H-imidazole-4-carbaldehyde has been utilized in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks for synthesizing various 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).
Creation of Fused Ring Heterocycles
This compound has been transformed into tricyclic heterocycles, which are significant for the construction of biologically active fused heterocycles (Gaonkar & Rai, 2010).
Synthesis of Anti-Tumor Agents
It has been used in synthesizing N-substituted derivatives which show potential as anti-tumor agents against Ehrlich ascites tumor cells (Kumar et al., 2007).
Key Intermediate in Losartan Synthesis
A novel synthesis method using 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been reported for the production of Losartan, an important pharmaceutical compound (Sun et al., 2009).
Crystal Structure Analysis
The crystal structure of 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) has been determined, which is crucial for understanding its chemical properties and reactivity (Ambalavanan et al., 2003).
Copper-Catalyzed Oxidative Coupling
It has been used in the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, illustrating the versatility of this compound in synthetic chemistry (Li et al., 2015).
Characterization of Imidazole Derivatives
It has been involved in the synthesis and characterization of various 4-methyl-5-imidazole carbaldehyde derivatives, further expanding its application in medical chemistry (Orhan et al., 2019).
Anti-Inflammatory Activity Evaluation
N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been synthesized and evaluated for their anti-inflammatory activity, showcasing the compound's potential in pharmacological research (Gaonkar et al., 2009).
Catalytic Hydrogenation in Pharmaceutical Intermediates
The compound has been reduced to alcohols by catalytic hydrogenation, demonstrating its use in the synthesis of pharmaceutical intermediates (Basappa et al., 2005).
N-Protected Imidazole-4-carbaldehyde Synthesis
It has been a part of the synthesis of N-protected imidazole-4-carbaldehyde, indicating its significance in the preparation of protected intermediates for complex synthetic routes (Winter & Rétey, 1994).
Safety And Hazards
2-Butyl-1H-imidazole-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2-butyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGVOCFAZSNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218431 | |
Record name | 2-Butyl-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1H-imidazole-4-carbaldehyde | |
CAS RN |
68282-49-5 | |
Record name | 2-Butyl-1H-imidazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68282-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-5-formylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTYL-5-FORMYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.